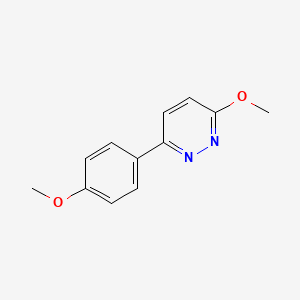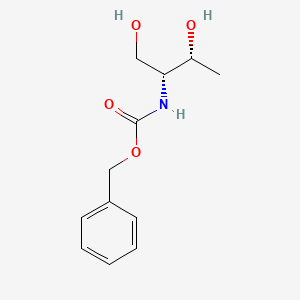![molecular formula C20H28O2 B1610986 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 328087-87-2](/img/structure/B1610986.png)
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
Vue d'ensemble
Description
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as ABE-657, is a synthetic compound that has shown promising results in scientific research.
Mécanisme D'action
The exact mechanism of action of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is not fully understood, but it is believed to act as an inhibitor of certain enzymes and pathways involved in disease progression. For example, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and pathways, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have anti-inflammatory properties and to modulate the immune response. It has also been shown to increase the expression of certain genes involved in cellular stress response and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate in lab experiments is its potency and specificity for certain enzymes and pathways. However, one limitation is that it may not be effective in all types of cancer cells or disease models. Additionally, the synthesis method for 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is complex and may not be feasible for all researchers.
Orientations Futures
There are several potential future directions for research on 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate. One area of interest is in the development of new cancer therapies that target dihydroorotate dehydrogenase or other enzymes inhibited by 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate. Another area of interest is in the use of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate and its potential applications in other disease models.
Applications De Recherche Scientifique
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In one study, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate was found to inhibit the growth of cancer cells in vitro and in vivo. Another study showed that 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate could suppress the activity of T cells, which are involved in autoimmune disorders. Additionally, 2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
(2-ethyl-2-adamantyl) bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-2-20(16-7-13-5-14(9-16)10-17(20)8-13)22-19(21)18-11-12-3-4-15(18)6-12/h3-4,12-18H,2,5-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWRJUAIFFOII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573145 | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
CAS RN |
328087-87-2 | |
| Record name | 2-Ethyltricyclo[3.3.1.13,7]dec-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=328087-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



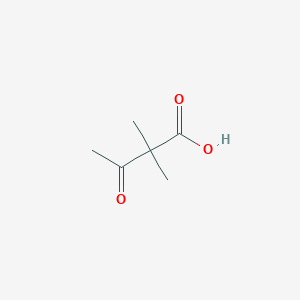
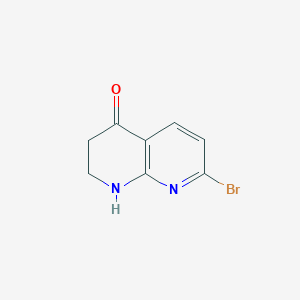
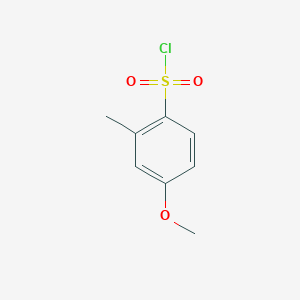
![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)
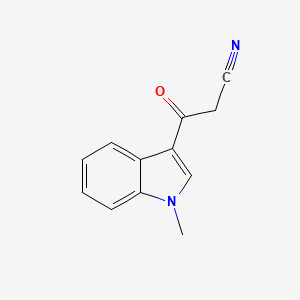
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]](/img/structure/B1610910.png)
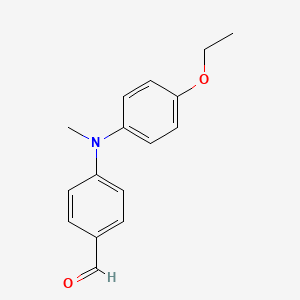
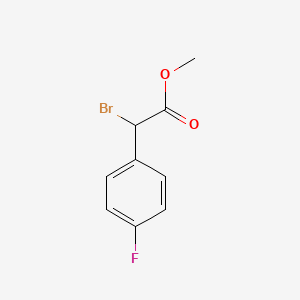
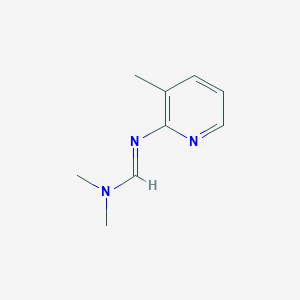
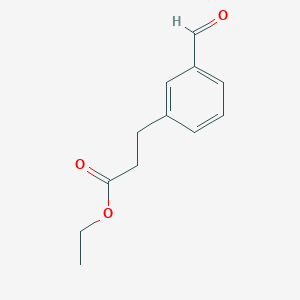
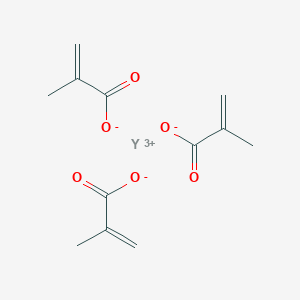
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
